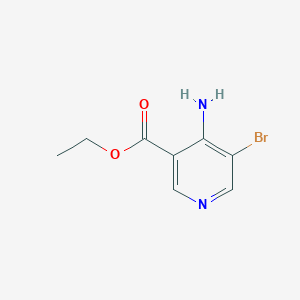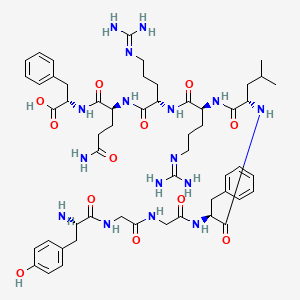
Dynorphin B (1-9)
Übersicht
Beschreibung
Dynorphin B (1-9) is a neuropeptide and an N-terminal cleavage product of dynorphin B, which is an endogenous opioid . It is a class of opioid peptides that arise from the precursor protein prodynorphin . The formation of Dynorphin B (1-9) is blocked by N-ethylmaleimide (NEM), a non-selective inhibitor of cysteine peptidases .
Synthesis Analysis
The synthesis of Dynorphin B (1-9) involves the cleavage of the precursor protein prodynorphin. This process is stimulated by the depolarization of a neuron containing prodynorphin . There are also efforts to modify endogenous dynorphin peptides to improve drug-likeness and develop safer KOP receptor agonists for clinical use .Molecular Structure Analysis
The molecular weight of Dynorphin B (1-9) is 1143.30 and its formula is C54H78N16O12 . The sequence of Dynorphin B (1-9) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe .Chemical Reactions Analysis
The formation of Dynorphin B (1-9) is blocked by N-ethylmaleimide (NEM), a non-selective inhibitor of cysteine peptidases . It is also a competitive inhibitor of dynorphin A (1-9) .Physical And Chemical Properties Analysis
Dynorphin B (1-9) has a molecular weight of 1143.30 and its formula is C54H78N16O12 . It is a neuropeptide and N-terminal cleavage product of dynorphin B .Wissenschaftliche Forschungsanwendungen
Neuroanatomical Distribution and Brain Function
Dynorphin B (DYN B) has been identified in various regions of the rat brain, contributing to a range of functions. Fallon and Leslie (1986) studied its distribution, finding DYN B in areas associated with motor function, cardiovascular and water balance systems, eating, sensory processing, and pain perception (Fallon & Leslie, 1986).
Enzymatic Processing
The conversion of Dynorphin B-29 to Dynorphin B is facilitated by a specific enzyme in the neurointermediate lobe of the bovine pituitary, which indicates a broader role for this enzyme in the biosynthesis of many peptide hormones and neuropeptides (Berman et al., 1995) (Berman et al., 1995).
Peptide Distribution
The distribution of various dynorphin peptides, including Dynorphin B, in rat brain, spinal cord, and pituitary has been confirmed through specific antisera and chromatography techniques. This distribution suggests differential processing across these regions (Cone et al., 1983) (Cone et al., 1983).
Role in Neuropathic Pain
Dynorphin A, closely related to Dynorphin B, has been shown to maintain neuropathic pain through non-opioid receptor-mediated neural excitation, revealing a potential mechanism for dynorphin in promoting pain (Lai et al., 2006) (Lai et al., 2006).
Interaction with Cytokines
The involvement of cytokines in dynorphin-induced allodynia suggests a complex interaction between dynorphin and the central pro-inflammatory cascade, which might be targeted for chronic pain treatment (Laughlin et al., 2000) (Laughlin et al., 2000).
Expression in Neurons
Evidence for the expression of the dynorphin gene in prolactin-immunoreactive neurons of the rat lateral hypothalamus indicates a unique synthesis and colocalization of Dynorphin B with prolactin-related peptides (Griffond et al., 1994) (Griffond et al., 1994).
Role in Feeding Behavior
Research has indicated a role for dynorphin, including Dynorphin B, in modulating feeding behavior, suggesting a potential target for appetite regulation (Morley & Levine, 1983) (Morley & Levine, 1983).
Wirkmechanismus
Dynorphins exert their effects primarily through the κ-opioid receptor (KOR), a G-protein-coupled receptor . Although KOR is the primary receptor for all dynorphins, the peptides do have some affinity for the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and the N-methyl-D-aspartic acid (NMDA)-type glutamate receptor .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVSEQVPSWYEAR-FVMQRRFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



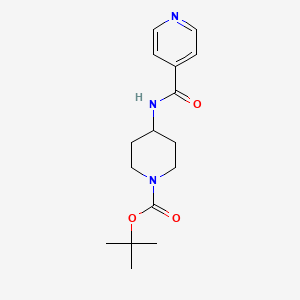
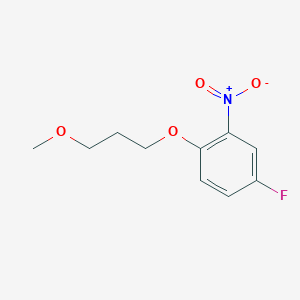
![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)
![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)

![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)
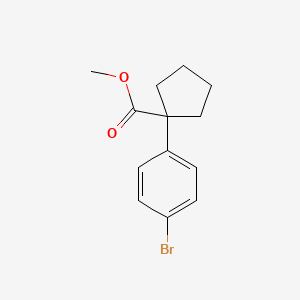

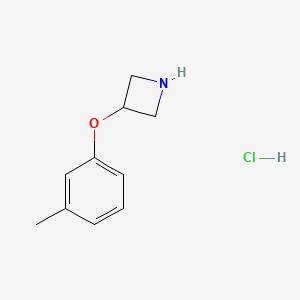


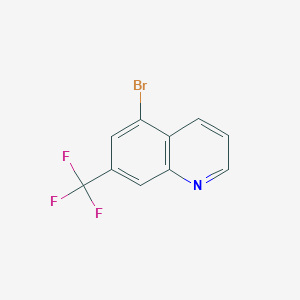
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)
